molecular formula C10H18ClNS B1433049 3,3-Dimethyl-1-(thiophen-3-yl)butan-1-amine hydrochloride CAS No. 1864014-13-0

3,3-Dimethyl-1-(thiophen-3-yl)butan-1-amine hydrochloride

Cat. No.: B1433049
CAS No.: 1864014-13-0
M. Wt: 219.78 g/mol
InChI Key: IQLDMEODETVBSC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(thiophen-3-yl)butan-1-amine hydrochloride is an organic compound with the molecular formula C10H18ClNS It is a derivative of butan-1-amine, featuring a thiophene ring substituted at the third position and a dimethyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(thiophen-3-yl)butan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene, isobutyraldehyde, and ammonia.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between thiophene and isobutyraldehyde in the presence of a suitable catalyst.

    Amine Formation: The intermediate is then subjected to reductive amination using ammonia or an amine source to form the desired amine.

    Hydrochloride Salt Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 3,3-Dimethyl-1-(thiophen-3-yl)butan-1-amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(thiophen-3-yl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

3,3-Dimethyl-1-(thiophen-3-yl)butan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic properties.

    Biological Studies: It serves as a model compound in studies investigating the behavior of thiophene-containing molecules in biological systems.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(thiophen-3-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiophene ring and amine group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Aminoethylthiophene hydrochloride: Similar structure but lacks the dimethyl substitution.

    3,3-Dimethyl-1-(pyridin-3-yl)butan-1-amine: Similar backbone but with a pyridine ring instead of thiophene.

    3,3-Dimethyl-1-butanamine: Lacks the thiophene ring.

Uniqueness

3,3-Dimethyl-1-(thiophen-3-yl)butan-1-amine hydrochloride is unique due to the presence of both the thiophene ring and the dimethyl substitution, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

3,3-dimethyl-1-thiophen-3-ylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NS.ClH/c1-10(2,3)6-9(11)8-4-5-12-7-8;/h4-5,7,9H,6,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLDMEODETVBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C1=CSC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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